molecular formula C18H19ClN4O2 B3287813 (E)-N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide CAS No. 848133-88-0

(E)-N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide

Cat. No.: B3287813
CAS No.: 848133-88-0
M. Wt: 358.8 g/mol
InChI Key: BTMRDZUEGUBRAC-AATRIKPKSA-N
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Description

(E)-N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide is a synthetic small molecule designed as a tyrosine kinase inhibitor (TKI), primarily targeting epidermal growth factor receptor (EGFR) mutations. Its structure features a quinoline core substituted with chloro, cyano, and ethoxy groups at positions 4, 3, and 7, respectively. The (E)-configured enamide side chain contains a dimethylamino group, critical for irreversible covalent binding to EGFR’s kinase domain via Michael addition . Preclinical studies highlight its potency against EGFR mutations, including L858R/T790M, common in non-small cell lung cancer (NSCLC) . The hydrochloride salt form (molecular weight: 395.28 g/mol) is used for enhanced solubility and stability in pharmaceutical formulations .

Properties

IUPAC Name

(E)-N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4O2/c1-4-25-16-9-14-13(18(19)12(10-20)11-21-14)8-15(16)22-17(24)6-5-7-23(2)3/h5-6,8-9,11H,4,7H2,1-3H3,(H,22,24)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTMRDZUEGUBRAC-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(=C1)N=CC(=C2Cl)C#N)NC(=O)C=CCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C2C(=C1)N=CC(=C2Cl)C#N)NC(=O)/C=C/CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide is a synthetic compound notable for its potential biological activities, particularly in the field of cancer therapeutics. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and relevant research findings.

  • Molecular Formula : C18H19ClN4O2
  • Molecular Weight : 358.82 g/mol
  • CAS Number : 848133-88-0

The compound features a quinoline core structure, which is often associated with various biological activities, including antitumor effects. The presence of the chloro and cyano groups enhances its pharmacological profile.

Anticancer Properties

Research has indicated that (E)-N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide exhibits significant anticancer properties. It has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

The compound is believed to act through multiple pathways:

  • Inhibition of Wnt/β-Catenin Signaling : This pathway is crucial in many cancers, and compounds targeting this pathway can effectively reduce tumor growth.
  • Induction of Apoptosis : Through the activation of caspases and modulation of Bcl-2 family proteins, it promotes programmed cell death in malignant cells.

Efficacy in Preclinical Studies

In vitro studies have shown that this compound effectively inhibits the growth of several cancer cell lines, including colorectal cancer cells (SW480 and HCT116), with IC50 values indicating potent activity:

Cell LineIC50 (µM)
SW4802.0
HCT1160.12

These results suggest that the compound may be a promising candidate for further development as an anticancer agent.

Study 1: Inhibition of Tumor Growth

A study conducted on HCT116 xenograft models demonstrated that treatment with (E)-N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide significantly reduced tumor volume compared to control groups. The treatment also led to decreased expression of Ki67, a marker for cell proliferation, indicating its potential effectiveness in reducing tumor growth rates.

Study 2: Metabolic Stability Assessment

Another study assessed the metabolic stability of this compound using human and mouse liver microsomes. The findings revealed that it exhibited higher metabolic stability compared to standard treatments like 5-FU, suggesting potential for prolonged therapeutic effects in vivo.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of irreversible EGFR/HER2 inhibitors. Key structural analogues include:

Compound Name Key Structural Features Molecular Weight (g/mol) Primary Targets
Target Compound 4-Chloro-3-cyano-7-ethoxyquinoline core; dimethylamino-enamide side chain 395.28 (HCl salt) EGFR L858R/T790M
Neratinib (HKI-272) Pyridinylmethoxy-substituted quinoline; same enamide side chain 557.06 EGFR/HER2
Afatinib (BIBW2992) Tetrahydrofuran-3-yloxy-substituted quinazoline; dimethylamino-enamide 467.92 EGFR/HER2/ErbB4
Dacomitinib (PF-00299804) Piperidinyl-enamide side chain; methoxy-substituted quinazoline 470.50 Pan-HER (EGFR, HER2, HER4)
Pelitinib 3-Chloro-4-fluorophenylamino-quinoline; ethoxy group 467.92 EGFR T790M

Sources:

Biochemical Activity

  • Target Compound : Demonstrates IC₅₀ values <10 nM against EGFR L858R/T790M in NSCLC cell lines, comparable to afatinib but with improved selectivity over wild-type EGFR .
  • Neratinib : Broader HER2 inhibition (IC₅₀: 8 nM) but higher off-target effects on wild-type EGFR .
  • Afatinib : Irreversible binding to EGFR (IC₅₀: 0.5 nM) and HER2 (IC₅₀: 14 nM); approved for NSCLC with exon 19 deletions .
  • Dacomitinib : Pan-HER inhibition with IC₅₀ <6 nM for EGFR; used in EGFR-mutant NSCLC .

Pharmacokinetic Profiles

Parameter Target Compound Afatinib Neratinib
Bioavailability ~60% (oral) ~92% ~25%
Half-life (t₁/₂) 12–15 hours 37 hours 7–17 hours
Protein Binding 90% 95% 99%

The ethoxy group in the target compound enhances metabolic stability compared to methoxy analogues like dacomitinib .

Q & A

Advanced Research Question

  • Biochemical assays : Measure IC50 against EGFR, HER2, and mutant kinases using purified enzyme systems (e.g., ADP-Glo™ Kinase Assay) .
  • Cell-based assays : Use NSCLC or breast cancer cell lines (e.g., H1975 for EGFR T790M mutation) to quantify growth inhibition (GI50) and apoptosis markers (e.g., caspase-3 activation) .
  • Selectivity profiling : Screen against a panel of 100+ kinases to identify off-target effects .

How should stability studies be designed to assess degradation pathways under varying conditions?

Basic Research Question

  • Forced degradation studies : Expose the compound to heat (40–80°C), humidity (75% RH), acidic/basic hydrolysis (0.1M HCl/NaOH), and oxidative stress (H2O2) .
  • Analytical tools :
    • HPLC-PDA to track degradation products (e.g., cleavage of the enamide bond or quinoline ring oxidation) .
    • LC-MS/MS to identify major degradants, such as the des-cyano metabolite .
  • Storage recommendations : -20°C in amber vials under nitrogen to prevent photolytic and oxidative degradation .

What methodologies are most effective for purity assessment and impurity profiling?

Basic Research Question

  • High-Resolution LC-MS : Detect trace impurities (e.g., synthetic intermediates like 4-chloro-3-cyano-7-ethoxyquinolin-6-amine) with limits of quantification (LOQ) ≤0.1% .
  • 1H/13C NMR : Confirm structural integrity and quantify residual solvents (e.g., DMF or THF) .
  • Chiral HPLC to ensure enantiomeric purity (>99% for the (E)-isomer) .

How can computational models predict structure-activity relationships (SAR) for kinase inhibition?

Advanced Research Question

  • Molecular docking : Use EGFR/HER2 crystal structures (PDB: 1M17, 3POZ) to map interactions between the enamide group and kinase ATP-binding pockets .
  • QSAR models : Correlate substituent effects (e.g., ethoxy vs. methoxy groups) with inhibitory potency using descriptors like logP and polar surface area .
  • MD simulations : Assess binding stability over 100+ ns trajectories to identify residues critical for irreversible inhibition (e.g., Cys797 in EGFR) .

What strategies address low aqueous solubility during formulation development?

Advanced Research Question

  • Solid dispersion techniques : Co-process with polymers (e.g., HPMCAS-LF) to enhance dissolution rates .
  • Nanoparticle formulations : Use antisolvent precipitation to generate particles <200 nm, improving bioavailability .
  • Salt formation : Maleate salts (see ) increase solubility by 10-fold compared to free base .

How do structural modifications influence metabolic stability and CYP450 interactions?

Advanced Research Question

  • In vitro microsomal assays : Human liver microsomes (HLM) with NADPH cofactor quantify metabolic clearance. The ethoxy group reduces CYP3A4-mediated oxidation compared to methoxy analogs .
  • Metabolite identification : Major pathways include O-deethylation (forming 7-hydroxyquinoline) and N-demethylation of the dimethylamino group .
  • CYP inhibition assays : IC50 >10 µM for CYP3A4/2D6, suggesting low drug-drug interaction risk .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide
Reactant of Route 2
Reactant of Route 2
(E)-N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.